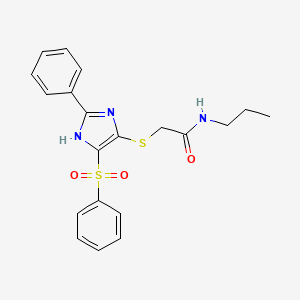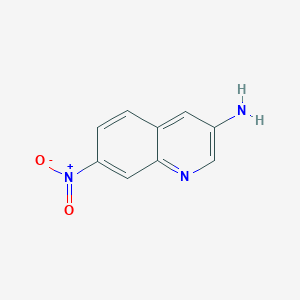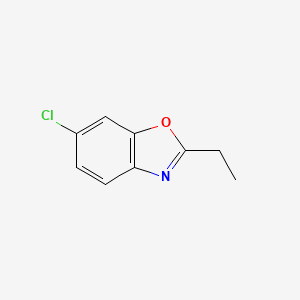![molecular formula C18H21N5O B2510200 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 2034615-56-8](/img/structure/B2510200.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, pigments, and agrochemicals .
Molecular Structure Analysis
The molecular structure of your compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine core, with additional propyl and o-tolyl groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Factors such as the positions of the propyl and o-tolyl groups on the [1,2,4]triazolo[1,5-a]pyrimidine core could significantly influence properties like solubility, melting point, and reactivity .科学的研究の応用
Scientific Research Applications
1. Pharmacokinetics and Metabolism Studies
Studies on compounds structurally related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide often focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, research on ticagrelor, a compound with a triazolopyrimidine structure, showed that it is rapidly absorbed, and its major active metabolite is formed by O-deethylation. Such studies are crucial for understanding how these compounds behave in the body and their potential as therapeutic agents (Teng et al., 2010).
2. Neuroprotective and Sedative Effects
Research on indiplon, a compound with a pyrazolo[1,5-a]pyrimidin-7-yl component, compared its abuse potential and sedative effects to triazolam, highlighting its role as a positive allosteric GABAA receptor modulator. Such studies indicate the potential of structurally similar compounds in developing treatments for insomnia or as neuroprotective agents (Carter et al., 2007).
3. Antifungal and Antimicrobial Applications
Triazole and triazolopyrimidine derivatives, including voriconazole and posaconazole, are key in treating invasive fungal infections. Their broad activity against pathogenic fungi makes them essential for prophylaxis and therapy in patients with hematological malignancies or chronic pulmonary aspergillosis. These compounds' effectiveness underscores the importance of continued research into similar chemical entities for antimicrobial applications (Hoenigl et al., 2012).
4. Cardiovascular Research
Trapidil, a triazolopyrimidine derivative, was studied for its effects in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA), showcasing the potential of similar compounds in cardiovascular research. Trapidil's role as a platelet-derived growth factor antagonist highlights the therapeutic possibilities for structurally related compounds in treating cardiovascular diseases (Okamoto et al., 1992).
5. Neurological and Psychiatric Research
Research on the effects of propofol versus midazolam on cerebral biomarkers in severe traumatic brain injury patients highlights the importance of investigating compounds with sedative properties for neuroprotection. Such studies contribute to understanding how these compounds can be used to manage conditions involving the central nervous system (Tanguy et al., 2012).
作用機序
Target of Action
Compounds with a triazolo[1,5-a]pyrimidin-6-yl structure have been found to have various biological activities. For example, some derivatives have shown antiproliferative activities against certain cancer cell lines .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiproliferative activity, it might induce cell cycle arrest or apoptosis in cancer cells .
将来の方向性
特性
IUPAC Name |
3-(2-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14-5-2-3-7-16(14)8-9-17(24)19-10-4-6-15-11-20-18-21-13-22-23(18)12-15/h2-3,5,7,11-13H,4,6,8-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIMFUICVYZZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

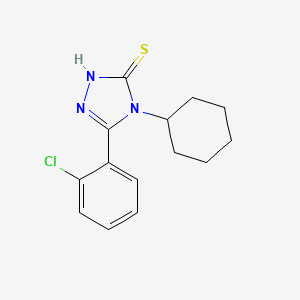
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
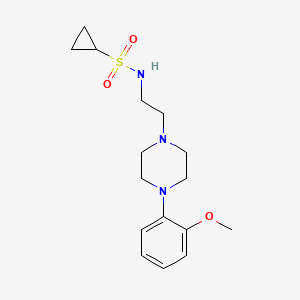
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)
